molecular formula C10H20Si B12565933 Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane CAS No. 177087-92-2

Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane

Cat. No.: B12565933
CAS No.: 177087-92-2
M. Wt: 168.35 g/mol
InChI Key: UIAABQPBPDPDKO-UHFFFAOYSA-N
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Description

Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane is an organosilicon compound with the molecular formula C10H20Si . This compound is characterized by the presence of a trimethylsilyl group attached to a cyclopentene ring, which is further substituted with a methyl group. Organosilicon compounds like this one are known for their unique chemical properties and are widely used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane typically involves the hydrosilylation of alkenes. One common method is the reaction of 3-methylcyclopentene with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of platinum-based catalysts is common in industrial processes due to their high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: The compound is used in the synthesis of bioactive molecules and as a protective group for sensitive functional groups in biomolecules.

    Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane involves its ability to act as a hydride donor in various chemical reactions. The silicon-hydrogen bond in the compound is relatively weak, making it an effective reducing agent. The compound can also form stable complexes with transition metals, which can catalyze various organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane is unique due to the presence of the cyclopentene ring, which imparts distinct chemical properties. This structural feature allows for specific interactions with other molecules and catalysts, making it a valuable compound in various chemical reactions and applications .

Properties

CAS No.

177087-92-2

Molecular Formula

C10H20Si

Molecular Weight

168.35 g/mol

IUPAC Name

trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane

InChI

InChI=1S/C10H20Si/c1-9-5-6-10(7-9)8-11(2,3)4/h7,9H,5-6,8H2,1-4H3

InChI Key

UIAABQPBPDPDKO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C1)C[Si](C)(C)C

Origin of Product

United States

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